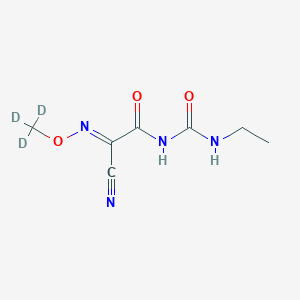

Cymoxanil-d3

Description

Properties

IUPAC Name |

(1E)-2-(ethylcarbamoylamino)-2-oxo-N-(trideuteriomethoxy)ethanimidoyl cyanide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O3/c1-3-9-7(13)10-6(12)5(4-8)11-14-2/h3H2,1-2H3,(H2,9,10,12,13)/b11-5+/i2D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERJKGMBORTKEO-SGEHABMCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC(=O)C(=NOC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])O/N=C(\C#N)/C(=O)NC(=O)NCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Cymoxanil-d3: Applications in Quantitative Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cymoxanil-d3, a deuterated analog of the fungicide Cymoxanil. Its primary application in research is as an internal standard for the accurate quantification of Cymoxanil in various matrices using mass spectrometry-based methods. This document details its chemical properties, primary research uses, experimental protocols, and the metabolic pathways of its non-labeled counterpart, Cymoxanil.

Introduction to this compound

This compound is a stable isotope-labeled form of Cymoxanil, a fungicide belonging to the cyanoacetamide-oxime class of chemicals. The three hydrogen atoms on the methoxy group of Cymoxanil are replaced with deuterium atoms. This isotopic substitution results in a mass shift of +3 Da, allowing for its differentiation from the unlabeled Cymoxanil by a mass spectrometer. This property makes this compound an ideal internal standard for isotope dilution mass spectrometry (IDMS) techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

The use of a stable isotope-labeled internal standard like this compound is critical for correcting variations that can occur during sample preparation, extraction, and analysis, thereby ensuring high accuracy and precision in quantitative studies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Name | 1-(2-Cyano-2-methoxy-d3-iminoacetyl)-3-ethylurea |

| Synonyms | (E)-2-(3-ethylureido)-N-(methoxy-d3)-2-oxoacetimidoyl cyanide |

| CAS Number | 2140803-92-3[1] |

| Molecular Formula | C₇H₇D₃N₄O₃[1] |

| Molecular Weight | 201.2 g/mol [1] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₃)[1][2] |

| Appearance | Solid |

| Solubility | Slightly soluble in Chloroform and Methanol[1] |

Primary Research Use: Internal Standard for Quantitative Analysis

The principal application of this compound in a research setting is as an internal standard for the quantification of Cymoxanil in various samples, particularly in food and environmental matrices. Due to its chemical similarity to Cymoxanil, this compound co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer. This allows for the accurate determination of Cymoxanil concentrations by correcting for matrix effects and variations in sample processing.

Analytical Workflow for Quantification

The general workflow for the quantitative analysis of Cymoxanil using this compound as an internal standard is depicted below. This process typically involves sample extraction, cleanup, and subsequent analysis by LC-MS/MS.

Experimental Protocols

Sample Preparation using QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.

Materials:

-

Homogenized sample (e.g., 10 g of fruit or vegetable)

-

This compound internal standard solution

-

Acetonitrile (ACN)

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate)

-

Dispersive solid-phase extraction (d-SPE) cleanup tubes (containing primary secondary amine (PSA) and C18 sorbents)

-

Centrifuge

Protocol:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add a known amount of the this compound internal standard solution.

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts.

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

Transfer an aliquot of the acetonitrile supernatant to a d-SPE cleanup tube.

-

Shake for 30 seconds.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

The resulting supernatant is ready for LC-MS/MS analysis.

LC-MS/MS Quantification

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Representative):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

-

Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate

-

Gradient: A suitable gradient to achieve separation of Cymoxanil from matrix components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

Mass Spectrometry Conditions (Representative):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Analysis Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Cymoxanil | 199.0 | 128.0 | 8 |

| 111.0 | 18 | ||

| This compound | 202.0 | 128.0 | 8 |

| 111.0 | 18 |

Note: The precursor ion for this compound is deduced based on the +3 Da mass shift. Product ions are assumed to be the same as the non-labeled compound, which is a common observation for this type of deuteration. These parameters should be optimized on the specific instrument being used.

Metabolic Pathways of Cymoxanil in Botrytis cinerea

Understanding the metabolism of Cymoxanil is crucial for interpreting residue analysis data and for research into its mode of action and potential resistance mechanisms. Studies in the fungus Botrytis cinerea have elucidated several metabolic pathways.

Synthesis of this compound

While detailed synthetic procedures for this compound are not widely published, a plausible route involves the methylation of a precursor with a deuterated methylating agent. The general synthesis of Cymoxanil involves the reaction of a cyanoacetyl intermediate with ethylurea. To introduce the deuterium labels, a deuterated methylating agent such as d6-dimethyl sulfate would be used in the synthesis of the methoxyimino group.

Conclusion

This compound is an indispensable tool for researchers requiring accurate and precise quantification of the fungicide Cymoxanil. Its use as an internal standard in isotope dilution mass spectrometry minimizes analytical variability and compensates for matrix effects. The experimental protocols and metabolic pathway information provided in this guide serve as a valuable resource for the design and execution of robust analytical methods in food safety, environmental monitoring, and agricultural research.

References

An In-depth Technical Guide to Cymoxanil-d3 (CAS: 2140803-92-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cymoxanil-d3, a deuterated isotopologue of the fungicide Cymoxanil. This document is intended to serve as a core resource for professionals in research and development, offering detailed information on its chemical properties, analytical applications, and the biochemical pathways of its non-labeled counterpart.

Chemical and Physical Properties

This compound is primarily utilized as an internal standard in analytical chemistry for the precise quantification of Cymoxanil in various matrices.[1][2][3][4] The incorporation of three deuterium atoms on the methoxy group provides a distinct mass shift, facilitating its use in mass spectrometry-based assays.

| Property | Value | Reference(s) |

| CAS Number | 2140803-92-3 | [3] |

| Molecular Formula | C₇H₇D₃N₄O₃ | [2][3] |

| Molecular Weight | 201.2 g/mol | [2][3] |

| Synonyms | (E)-2-(3-ethylureido)-N-(methoxy-d3)-2-oxoacetimidoyl cyanide, 1-(2-Cyano-2-methoxy-d3-iminoacetyl)-3-ethylurea | [2] |

| Purity | ≥99% deuterated forms (d₁-d₃) | [2][3] |

| Formulation | Solid | [2][3] |

| Solubility | Chloroform: slightly soluble, Methanol: slightly soluble | [4] |

| Unlabeled CAS Number | 57966-95-7 | [5] |

Application as an Internal Standard

The primary application of this compound is as an internal standard for the quantification of Cymoxanil by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2][3][4] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative analysis as it effectively compensates for variations in sample preparation, instrument response, and matrix effects.[6][7]

General Experimental Protocol for Quantification of Cymoxanil using LC-MS/MS

The following is a generalized protocol for the analysis of Cymoxanil in a given matrix, employing this compound as an internal standard. This protocol may require optimization for specific matrices and instrumentation.

2.1.1 Sample Preparation

-

Weighing: Accurately weigh a homogenized sample (e.g., 10 g of soil or plant material) into a centrifuge tube.[8]

-

Spiking: Add a known amount of this compound internal standard solution to the sample.

-

Extraction: Add an appropriate extraction solvent (e.g., acetonitrile or acetone-based mixture) and homogenize.[8][9]

-

Purification: Perform a clean-up step, such as solid-phase extraction (SPE) or dispersive solid-phase extraction (d-SPE), to remove interfering matrix components.[8]

-

Reconstitution: Evaporate the solvent and reconstitute the extract in a suitable mobile phase for LC-MS/MS analysis.

2.1.2 LC-MS/MS Analysis

-

Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a suitable modifier like formic acid or ammonium formate.[10]

-

Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Cymoxanil and this compound should be optimized for maximum sensitivity and selectivity.

Workflow for Pesticide Residue Analysis

The use of deuterated internal standards is a critical component of robust pesticide residue analysis workflows.

Caption: A generalized workflow for pesticide residue analysis.

Mechanism of Action of Cymoxanil

While this compound serves as an analytical tool, the biological activity resides in the unlabeled Cymoxanil molecule. Recent studies have elucidated that Cymoxanil's fungicidal activity stems from its ability to disrupt essential cellular processes in susceptible fungi.[11]

Cymoxanil has been shown to inhibit the enzyme dihydrofolate reductase (DHFR).[11][12] This enzyme is crucial for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. By inhibiting DHFR, Cymoxanil effectively halts nucleic acid synthesis, leading to the cessation of fungal growth and proliferation.[11][13] Another study suggests that Cymoxanil can also impair respiration by inhibiting cytochrome c oxidase.[14]

Caption: The inhibitory effect of Cymoxanil on fungal growth.

Synthesis of Cymoxanil

While a specific synthesis protocol for this compound is not publicly available, the synthesis of the parent compound, Cymoxanil, is well-documented. It is produced through the condensation of cyanoacetic acid with ethylurea, followed by conversion to a hydroximino derivative and subsequent methylation.[5] The synthesis of this compound would likely follow a similar pathway, utilizing a deuterated methylating agent in the final step.

Conclusion

This compound (CAS: 2140803-92-3) is an indispensable tool for the accurate and reliable quantification of the fungicide Cymoxanil. Its use as an internal standard in mass spectrometry-based methods addresses the challenges of matrix effects and analytical variability. Understanding the chemical properties of this compound, the analytical workflows in which it is employed, and the biochemical mechanism of its non-labeled analogue provides a comprehensive foundation for researchers and scientists in the fields of analytical chemistry, environmental science, and agricultural research.

References

- 1. benchchem.com [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound - Biochemicals - CAT N°: 27840 [bertin-bioreagent.com]

- 4. This compound | CAS 2140803-92-3 | Cayman Chemical | Biomol.com [biomol.com]

- 5. Cymoxanil | C7H10N4O3 | CID 5364079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. waters.com [waters.com]

- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 9. lcms.cz [lcms.cz]

- 10. Determination of cymoxanil in drinking water and soil using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cymoxanil disrupts RNA synthesis through inhibiting the activity of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cymoxanil (Ref: DPX T3217) [sitem.herts.ac.uk]

- 13. medchemexpress.com [medchemexpress.com]

- 14. The fungicide cymoxanil impairs respiration in Saccharomyces cerevisiae via cytochrome c oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Deuterium-Labeled Cymoxanil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis process for deuterium-labeled cymoxanil, specifically cymoxanil-d3. The strategic incorporation of deuterium isotopes into drug molecules, a process known as deuteration, is a valuable tool in drug discovery and development. It can modulate the metabolic fate of a compound, potentially leading to an improved pharmacokinetic profile by leveraging the kinetic isotope effect. This guide provides a plausible synthetic pathway, detailed experimental protocols, and relevant data for the preparation of cymoxanil labeled with deuterium on the methoxy group.

Overview of the Synthetic Strategy

The synthesis of deuterium-labeled cymoxanil (this compound) mirrors the established manufacturing process of the parent compound. The key modification occurs in the final step, where a deuterated methylating agent is introduced to install the trideuteromethoxy group. The general synthesis proceeds through two main stages:

-

Formation of 2-cyano-N-(ethylcarbamoyl)-2-(hydroxyimino)acetamide: This intermediate is prepared by the condensation of cyanoacetic acid and ethylurea, followed by nitrosation to introduce the oxime functionality.

-

Methylation with a Deuterated Reagent: The hydroxyl group of the oxime is then O-methylated using a deuterated methylating agent, such as trideuteromethyl sulfate or a trideuteromethyl halide, to yield the final this compound product.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound. Please note that yields are representative and can vary based on reaction scale and optimization.

| Parameter | Value | Source/Comment |

| Molecular Formula | C₇H₇D₃N₄O₃ | [1] |

| Molecular Weight | 201.2 g/mol | [1] |

| Isotopic Purity | ≥99% deuterated forms (d1-d3) | [1] |

| Overall Yield | (Not explicitly available) | Dependent on multi-step synthesis efficiency. |

Detailed Experimental Protocols

The following protocols are representative methods for the synthesis of deuterium-labeled cymoxanil. Standard laboratory safety precautions should be followed at all times.

Synthesis of 2-Cyano-N-(ethylcarbamoyl)acetamide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethylurea (1.0 equivalent) and cyanoacetic acid (1.0 equivalent) in acetic anhydride (3.0-4.0 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Slowly add the mixture to ice-water with vigorous stirring to precipitate the product. Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain 2-cyano-N-(ethylcarbamoyl)acetamide.

Synthesis of 2-Cyano-N-(ethylcarbamoyl)-2-(hydroxyimino)acetamide

-

Reaction Setup: Dissolve the 2-cyano-N-(ethylcarbamoyl)acetamide (1.0 equivalent) in a suitable solvent such as aqueous ethanol or acetic acid in a reaction vessel cooled in an ice bath.

-

Nitrosation: Slowly add a solution of sodium nitrite (1.1 equivalents) in water to the reaction mixture while maintaining the temperature below 5 °C.

-

Reaction Conditions: Stir the mixture at low temperature for 1-2 hours. Monitor the reaction by TLC.

-

Work-up and Isolation: Upon completion, the product may precipitate from the reaction mixture. If not, carefully add the reaction mixture to cold water to induce precipitation. Filter the resulting solid, wash with cold water, and dry to yield 2-cyano-N-(ethylcarbamoyl)-2-(hydroxyimino)acetamide.

Synthesis of this compound

-

Reaction Setup: In a reaction flask, dissolve 2-cyano-N-(ethylcarbamoyl)-2-(hydroxyimino)acetamide (1.0 equivalent) in a suitable solvent such as acetone, acetonitrile, or methanol. Add a base, for instance, potassium carbonate (1.5 equivalents), to the suspension.

-

Deuterated Methylation: To the stirred suspension, add deuterated dimethyl sulfate (d6-dimethyl sulfate) (1.2 equivalents) dropwise. The use of d6-dimethyl sulfate is a plausible method for introducing the trideuteromethyl group.[2]

-

Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up and Purification: Filter off the inorganic salts and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Visualized Synthesis Workflow

The following diagram illustrates the synthetic pathway for deuterium-labeled cymoxanil.

References

Physical and chemical properties of Cymoxanil-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Cymoxanil-d3, a deuterated isotopologue of the fungicide Cymoxanil. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations of its biochemical interactions.

Core Physical and Chemical Properties

This compound is primarily utilized as an internal standard for the quantitative analysis of Cymoxanil in various matrices by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1][2] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 1-(2-Cyano-2-methoxy-d3-iminoacetyl)-3-ethylurea | [1] |

| CAS Number | 2140803-92-3 | [1] |

| Molecular Formula | C₇H₇D₃N₄O₃ | [1] |

| Molecular Weight | 201.2 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | ≥99% deuterated forms (d₁-d₃) | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1] |

| Storage | Store at -20°C for long-term stability | |

| Canonical SMILES | CCNC(NC(/C(C#N)=N/OC([2H])([2H])[2H])=O)=O | [1] |

| InChI Key | XERJKGMBORTKEO-SGEHABMCSA-N | [1] |

Synthesis and Manufacturing

While a specific, detailed protocol for the synthesis of this compound is not publicly available, a general method can be inferred from the synthesis of Cymoxanil. The process typically involves the reaction of a cyanoacetyl intermediate with ethylurea.[3] An improved synthesis method for Cymoxanil is described in patent CN106588700A, which involves the methylation of 2-cyano-2-oximinoacetamide sodium salt with chloromethane in the presence of a phase transfer catalyst.[4]

To synthesize this compound, a deuterated methylating agent, such as deuterated chloromethane (CD₃Cl) or another deuterated methyl source, would be substituted for the non-deuterated reagent in the final methylation step.

Mechanism of Action and Signaling Pathway

Cymoxanil is a systemic fungicide effective against a range of plant-pathogenic oomycetes, including Phytophthora infestans (late blight) and Plasmopara viticola (downy mildew).[5] Its mode of action has been a subject of ongoing research. While early studies indicated that it affects fungal growth and inhibits DNA and RNA synthesis, these are now considered secondary effects.[5]

More recent research using Saccharomyces cerevisiae as a model organism suggests that Cymoxanil's primary target is the plasma membrane.[5] It specifically inhibits the plasma membrane H⁺-ATPase (Pma1p), a crucial proton pump.[5] This inhibition leads to a disruption of the plasma membrane potential and subsequent intracellular acidification, ultimately causing cell death.[5]

Caption: Proposed mechanism of action of Cymoxanil.

Experimental Protocols

Quantification of Cymoxanil using this compound as an Internal Standard by LC-MS/MS

This protocol provides a general workflow for the analysis of Cymoxanil in complex matrices, such as food or environmental samples, using this compound as an internal standard.

Caption: General workflow for Cymoxanil analysis.

Methodology:

-

Sample Preparation (QuEChERS Method):

-

Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add an appropriate volume of water and 10-15 mL of acetonitrile.

-

Spike with a known concentration of this compound internal standard solution.

-

Add extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

LC-MS/MS Analysis:

-

Transfer the final extract into an autosampler vial.

-

Inject into an LC-MS/MS system.

-

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Monitor the precursor-to-product ion transitions for both Cymoxanil and this compound.

-

-

-

Quantification:

-

Construct a calibration curve using standards of Cymoxanil of known concentrations spiked with the same concentration of this compound internal standard.

-

Calculate the concentration of Cymoxanil in the sample by comparing the peak area ratio of Cymoxanil to this compound against the calibration curve.

-

HPLC-UV Analysis of Cymoxanil

For laboratories without access to LC-MS/MS, HPLC with UV detection can be employed for the analysis of Cymoxanil. This compound can still be used as an internal standard if the chromatographic separation is sufficient to resolve it from any interfering peaks.

Methodology:

-

Sample Preparation:

-

Follow a similar extraction and cleanup procedure as described for the LC-MS/MS method.

-

-

HPLC-UV Analysis:

-

Quantification:

-

Quantify using an external or internal standard method with a calibration curve.

-

Stability and Storage

This compound, as a solid, should be stored in a well-sealed container, protected from light and moisture, at -20°C for optimal long-term stability. Solutions of this compound in organic solvents should also be stored at low temperatures and protected from light to prevent degradation.

Conclusion

This compound is an essential tool for the accurate quantification of the fungicide Cymoxanil. Understanding its physical and chemical properties, synthesis, and mechanism of action is crucial for its effective application in research and regulatory monitoring. The provided experimental protocols offer a foundation for the development of robust analytical methods for the determination of Cymoxanil in various complex matrices. As research into the biochemical effects of Cymoxanil continues, the use of its deuterated isotopologue will remain indispensable for generating high-quality analytical data.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound - Biochemicals - CAT N°: 27840 [bertin-bioreagent.com]

- 3. Cymoxanil (Ref: DPX T3217) [sitem.herts.ac.uk]

- 4. CN106588700A - Improved cymoxanil synthesis method - Google Patents [patents.google.com]

- 5. biorxiv.org [biorxiv.org]

- 6. benchchem.com [benchchem.com]

- 7. lcms.cz [lcms.cz]

- 8. HPLC analysis of cymoxanil in cymoxanil·mancozeb 72% WP | Semantic Scholar [semanticscholar.org]

Principle and Application of Isotope Dilution Mass Spectrometry in the Quantification of Cymoxanil Using Cymoxanil-d3

An In-depth Technical Guide for Researchers and Drug Development Professionals

Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive analytical technique for achieving the highest level of accuracy and precision in quantitative analysis.[1] By employing a stable isotope-labeled version of the analyte as an internal standard, IDMS effectively corrects for variations during sample preparation and instrumental analysis, leading to highly reliable and reproducible results.[1] This guide details the core principles of IDMS using the fungicide Cymoxanil and its deuterated analogue, Cymoxanil-d3, as a practical example.

Cymoxanil is a widely used cyanoacetamide fungicide effective against plant diseases caused by fungi from the Peronosporales order.[2][3] Due to its agricultural importance, sensitive and accurate methods are required to monitor its residues in environmental and food samples.[4] this compound, the deuterium-labeled form of Cymoxanil, serves as an ideal internal standard for its quantification.[2][3] Being chemically identical to the native analyte, it exhibits the same behavior during extraction, cleanup, and chromatographic separation, but is distinguishable by its mass-to-charge (m/z) ratio in a mass spectrometer.[1]

Core Principle of Isotope Dilution

The fundamental principle of IDMS involves the addition of a precisely known quantity of an isotopically enriched standard (e.g., this compound) to a sample containing the native analyte (Cymoxanil) before any sample processing begins.[1][5] This "spiked" sample is then homogenized and subjected to extraction, purification, and analysis.

During analysis, the mass spectrometer measures the distinct signals for both the native analyte and the isotope-labeled internal standard. The ratio of these signals is then used to calculate the exact concentration of the native analyte in the original sample. Because both compounds are affected proportionally by any losses during the procedure, the final measured ratio remains constant, thereby ensuring the accuracy of the final quantitative result.[1]

Experimental Protocol: Quantification of Cymoxanil

The following protocol outlines a typical workflow for the analysis of Cymoxanil in a complex matrix, such as a food or environmental sample, using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based sample preparation method followed by LC-MS/MS.

1. Sample Preparation and Spiking

-

Weigh a homogenized sample (e.g., 10-15 g) into a 50 mL centrifuge tube.[4]

-

Add a known volume of the this compound internal standard solution to the sample. This step is critical and the amount added should be recorded precisely.

-

Add 15 mL of acetonitrile (containing 1% acetic acid).[4]

2. Extraction

-

Add QuEChERS extraction salts (e.g., 6 g of anhydrous magnesium sulfate and 1.5 g of anhydrous sodium acetate).[4]

-

Shake the tube vigorously for 1 minute to ensure thorough mixing and prevent salt agglomeration.[4]

-

Centrifuge the sample at ≥3000 rpm for 5 minutes to separate the organic layer from the solid and aqueous phases.[1]

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile supernatant into a 2 mL d-SPE tube.[1]

-

The d-SPE tube should contain sorbents to remove interfering matrix components. A common combination is Primary Secondary Amine (PSA) to remove organic acids and C18 to remove non-polar interferences like fats.[4]

-

Vortex the d-SPE tube for 30 seconds.

-

Centrifuge at high speed for 2 minutes.[1]

4. Final Extract and Analysis

-

The resulting supernatant is the final, cleaned-up extract.

-

Transfer the extract into an autosampler vial for LC-MS/MS analysis.

-

The mass spectrometer will be operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the specific precursor-to-product ion transitions for both Cymoxanil and this compound.[6]

Data Presentation

Quantitative data from IDMS methods are typically characterized by high precision and accuracy. The following tables summarize typical parameters for an LC-MS/MS method for Cymoxanil and its validation.

Table 1: Illustrative LC-MS/MS Parameters for Cymoxanil and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |

| Cymoxanil | 199.1 | 128.1 | 15 | 2.5 |

| 199.1 | 70.1 | 20 | 2.5 | |

| This compound | 202.1 | 131.1 | 15 | 2.5 |

| 202.1 | 73.1 | 20 | 2.5 | |

| Note: These values are illustrative and should be optimized for the specific instrument used. The precursor ion for Cymoxanil corresponds to its protonated molecular ion [M+H]⁺.[7] |

Table 2: Summary of Method Validation Data for Cymoxanil Analysis

| Validation Parameter | Typical Performance |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.01 - 0.1 ng |

| Limit of Quantitation (LOQ) | 0.02 mg/kg |

| Accuracy (Recovery) | 79.8% - 109.5%[8] |

| Precision (RSD) | < 10%[9] |

| Note: These values are compiled from typical pesticide residue analysis methods and may vary based on matrix and instrumentation.[8][9] |

Conclusion

The use of this compound in an Isotope Dilution Mass Spectrometry workflow provides a robust, highly accurate, and precise method for the quantification of Cymoxanil residues. This approach effectively mitigates matrix effects and compensates for analyte loss during sample preparation, making it the gold standard for regulatory monitoring, environmental testing, and food safety applications.[1][10] The detailed protocols and clear data presentation required for this technique ensure its reliability and suitability for high-stakes scientific and developmental research.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Biochemicals - CAT N°: 27840 [bertin-bioreagent.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. osti.gov [osti.gov]

- 6. agilent.com [agilent.com]

- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Assessing the Isotopic Purity of Cymoxanil-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to assess the isotopic purity of Cymoxanil-d3, a deuterated isotopologue of the fungicide Cymoxanil. Ensuring the isotopic purity of deuterated compounds is critical for their application as internal standards in quantitative mass spectrometry assays and for understanding their metabolic fate. This document outlines the key analytical techniques, provides detailed experimental protocols, and presents a framework for data interpretation.

Introduction to Isotopic Purity

In the synthesis of deuterated compounds like this compound, it is virtually impossible to achieve 100% isotopic enrichment. Consequently, the final product is a mixture of isotopologues, which are molecules that are chemically identical but differ in their isotopic composition. For a compound designed to have three deuterium atoms (a d3 compound), the product will inevitably contain small amounts of molecules with two deuterium atoms (d2), one deuterium atom (d1), and no deuterium atoms (d0).

It is crucial to distinguish between two key terms:

-

Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within a molecule.

-

Species Abundance: This refers to the percentage of the total population of molecules that have a specific, complete isotopic composition (e.g., the percentage of d3 molecules in the entire sample).

Regulatory agencies and good scientific practice require a thorough analysis and quantification of these isotopologues to ensure batch-to-batch consistency and the reliability of experimental results.

Analytical Methodologies

The primary analytical techniques for determining the isotopic purity of deuterated compounds are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

-

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, possess the high resolving power necessary to distinguish between the different isotopologues of a molecule based on their small mass differences. By analyzing the relative abundance of the ion signals corresponding to each isotopologue, the isotopic purity can be accurately determined.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and deuterium (²H) NMR can provide valuable information about the isotopic purity and the specific sites of deuteration. ¹H NMR can be used to quantify the remaining protons at the deuterated positions, while ²H NMR directly detects the deuterium atoms.

Data Presentation: Isotopic Purity of this compound

The following table summarizes representative quantitative data for the isotopic purity of a hypothetical batch of this compound, as would be determined by High-Resolution Mass Spectrometry (HRMS). Note: This data is illustrative and may not represent an actual batch analysis.

| Property | Specification | Representative Result |

| Chemical Formula | C₇H₇D₃N₄O₃ | Conforms |

| Molecular Weight | 201.18 g/mol | Conforms |

| Isotopic Purity (d₃) | ≥ 98% | 98.5% |

| Isotopologue Distribution | ||

| Cymoxanil-d₃ | 98.5% | |

| Cymoxanil-d₂ | 1.2% | |

| Cymoxanil-d₁ | 0.2% | |

| Cymoxanil-d₀ | 0.1% | |

| Chemical Purity (HPLC) | ≥ 99% | 99.6% |

Experimental Protocols

Isotopic Purity Determination by Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

This protocol describes a general method for determining the isotopic distribution of this compound.

Objective: To determine the isotopic distribution and confirm the isotopic purity of this compound.

Materials and Reagents:

-

This compound standard

-

Cymoxanil unlabeled standard (for reference)

-

LC-MS grade acetonitrile

-

LC-MS grade water

-

LC-MS grade formic acid

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

-

From the stock solution, prepare a working solution of 1 µg/mL in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

-

Prepare a similar working solution of the unlabeled Cymoxanil standard for reference and mass accuracy confirmation.

LC-MS Parameters (Illustrative):

-

Column: C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 2 µL

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Mass Analyzer Mode: Full Scan (m/z 100-300)

-

Resolution: > 60,000

Data Analysis:

-

Acquire the full scan mass spectrum for this compound.

-

Extract the ion chromatogram for the [M+H]⁺ adducts corresponding to the d₀ to d₃ isotopologues.

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopologue relative to the total area of all isotopologues.

Isotopic Purity and Site of Labeling Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general method for confirming the isotopic enrichment and determining the location of the deuterium labels.

Objective: To confirm the isotopic enrichment at the labeled positions and the structural integrity of this compound.

Materials and Reagents:

-

This compound standard (5-10 mg)

-

Deuterated solvent (e.g., Chloroform-d, DMSO-d₆)

-

NMR spectrometer (≥ 400 MHz)

Sample Preparation:

-

Dissolve the this compound standard in the appropriate deuterated solvent in an NMR tube.

NMR Acquisition:

-

¹H NMR: Acquire a standard proton NMR spectrum. The signals corresponding to the protons at the deuterated positions will be significantly reduced in intensity compared to the unlabeled standard. The integration of these residual signals relative to a non-deuterated proton signal in the molecule can be used to estimate the isotopic enrichment.

-

²H NMR: Acquire a deuterium NMR spectrum. This will show signals only for the deuterium atoms, confirming their presence and providing information about their chemical environment.

Data Analysis:

-

Process the NMR spectra (Fourier transform, phase correction, baseline correction).

-

For ¹H NMR, integrate the signals of interest and calculate the relative proton occupancy at the labeled sites.

-

For ²H NMR, identify the deuterium signals and confirm they correspond to the expected labeled positions based on the chemical shift.

Visualizations

Caption: Workflow for Isotopic Purity Determination by LC-HRMS.

Mechanism of Action of Cymoxanil

Cymoxanil is a fungicide that acts against plant diseases caused by fungi of the Peronosporales order, such as Phytophthora infestans (late blight).[2] Its mechanism of action is multifaceted, involving the inhibition of crucial cellular processes in the pathogen. Recent studies have elucidated two primary targets.[3][4]

-

Inhibition of Dihydrofolate Reductase (DHFR): Cymoxanil has been shown to inhibit the activity of dihydrofolate reductase (DHFR).[3] This enzyme is essential for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids. By inhibiting DHFR, Cymoxanil disrupts RNA and DNA synthesis, ultimately leading to cell death.[2][3]

-

Impairment of Mitochondrial Respiration: Cymoxanil also impairs cellular respiration by inhibiting cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[4] This inhibition disrupts the production of ATP, the primary energy currency of the cell, leading to a severe energy deficit and cellular dysfunction.

Caption: Mechanism of Action of Cymoxanil.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cymoxanil disrupts RNA synthesis through inhibiting the activity of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The fungicide cymoxanil impairs respiration in Saccharomyces cerevisiae via cytochrome c oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial suppliers and availability of Cymoxanil-d3 analytical standard

For researchers, scientists, and professionals in drug development, the procurement and application of isotopically labeled analytical standards are critical for ensuring the accuracy and reliability of quantitative studies. This in-depth technical guide provides a comprehensive overview of the commercial suppliers, availability, and a detailed analytical methodology for the Cymoxanil-d3 analytical standard.

Commercial Availability and Supplier Specifications

The this compound analytical standard, a deuterated isotopologue of the fungicide Cymoxanil, is available from several reputable suppliers. This standard is primarily intended for use as an internal standard in quantitative analysis by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1][2][3] The use of a stable isotope-labeled internal standard is a robust technique to compensate for analyte losses during sample preparation and variations in instrument response, thereby improving the accuracy and precision of analytical measurements.

A summary of key information from prominent commercial suppliers is presented in Table 1. Researchers are advised to consult the suppliers' websites for the most current pricing, availability, and to request Certificates of Analysis for specific lot numbers.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity/Labeling |

| LGC Standards | This compound (methoxy-d3) | 2140803-92-3 | C7H7D3N4O3 | 201.20 | Not specified |

| Cayman Chemical | This compound | 2140803-92-3 | C7H7D3N4O3 | 201.2 | ≥99% deuterated forms (d1-d3) |

| Biomol | This compound | 2140803-92-3 | C7H7D3N4O3 | 201.2 | >99% deuterated forms (d1-d3) |

Table 1: Commercial Suppliers and Specifications for this compound Analytical Standard.[1][2][4][5][6]

Experimental Protocol: Quantification of Cymoxanil in Environmental Samples using this compound Internal Standard

This section outlines a detailed experimental protocol for the extraction and quantification of Cymoxanil in a soil matrix, utilizing this compound as an internal standard with LC-MS/MS analysis. This method is adapted from established multi-residue pesticide analysis procedures, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Materials and Reagents

-

Cymoxanil analytical standard (Sigma-Aldrich, PESTANAL®)[7][8][9]

-

This compound analytical standard (from suppliers listed in Table 1)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Ammonium formate

-

Formic acid

-

Anhydrous magnesium sulfate (MgSO4)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) - optional, for samples with high pigment content

-

50 mL and 15 mL polypropylene centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

-

LC-MS/MS system with electrospray ionization (ESI) source

Standard Solution Preparation

-

Cymoxanil Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Cymoxanil analytical standard and dissolve in 10 mL of acetonitrile.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of acetonitrile.

-

Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the Cymoxanil stock solution with acetonitrile. Fortify each calibration standard with the this compound IS to a final concentration of 50 ng/mL.

Sample Preparation (QuEChERS Method)

-

Sample Homogenization: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known amount of the this compound IS working solution to the sample.

-

Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.

-

Salting-out: Add 4 g of anhydrous MgSO4 and 1 g of NaCl. Immediately cap and shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing 150 mg of PSA, 900 mg of anhydrous MgSO4, and 150 mg of C18.

-

For soils with high organic matter, 50 mg of GCB can be added, but note that this may cause loss of some planar pesticides.

-

Cap and vortex for 30 seconds.

-

-

Final Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: A suitable C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate Cymoxanil from matrix interferences.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Cymoxanil: Precursor ion > Product ion 1 (quantifier), Precursor ion > Product ion 2 (qualifier).

-

This compound: Precursor ion > Product ion (quantifier).

-

-

Specific MRM transitions and collision energies should be optimized for the instrument in use.

-

Data Analysis

-

Construct a calibration curve by plotting the ratio of the peak area of Cymoxanil to the peak area of this compound against the concentration of Cymoxanil.

-

Quantify the amount of Cymoxanil in the samples by using the calibration curve.

Visualizing Key Processes

To further aid in the understanding of the analytical workflow and the biological fate of Cymoxanil, the following diagrams are provided.

Analytical Workflow for Cymoxanil Quantification.

Simplified Metabolic Pathway of Cymoxanil.

References

- 1. Determination of dithiocarbamate fungicide residues by liquid chromatography/mass spectrometry and stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cymoxanil | C7H10N4O3 | CID 5364079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cymoxanil:Use,Toxicity,Metabolism_Chemicalbook [chemicalbook.com]

- 4. agilent.com [agilent.com]

- 5. Method Development for Simultaneous Determination of 41 Pesticides in Rice Using LC-MS/MS Technique and Its Application for the Analysis of 60 Rice Samples Collected from Tehran Market - PMC [pmc.ncbi.nlm.nih.gov]

- 6. an.shimadzu.com [an.shimadzu.com]

- 7. biorxiv.org [biorxiv.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for Cymoxanil-d3

This technical guide provides a comprehensive overview of the material safety data sheet (MSDS) information for this compound, with a focus on its chemical, physical, and toxicological properties. The information is presented to be of maximal utility to researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is the deuterated form of Cymoxanil, a cyanoacetamide fungicide.[1][2] It is primarily used as an internal standard for the quantification of Cymoxanil in analytical testing, such as by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

| Identifier | Value |

| Chemical Name | (E)-2-(3-ethylureido)-N-(methoxy-d3)-2-oxoacetimidoyl cyanide[1][2] |

| Synonyms | 1-(2-Cyano-2-methoxy-d3-iminoacetyl)-3-ethylurea[1][2] |

| CAS Number | 2140803-92-3[1][2][3][4][5] |

| Molecular Formula | C₇H₇D₃N₄O₃[1][2] |

| Molecular Weight | 201.2 g/mol [1][3] |

| InChI Key | XERJKGMBORTKEO-SGEHABMCSA-N[1][2] |

| Canonical SMILES | CCNC(NC(/C(C#N)=N/OC([2H])([2H])[2H])=O)=O[1][2] |

| Property | Value |

| Physical State | Solid[1] |

| Appearance | Colorless crystals[6], White solid |

| Odor | Odorless[6] |

| Melting Point | 160-161 °C[6] |

| Density | 1.32 g/cm³ at 25 °C[6] |

| Vapor Pressure | 1.13 x 10⁻⁶ mmHg[6] |

| log Kow | 0.67 (pH 7), 0.59 (pH 5)[6] |

| pKa | 9.7 (decomposes)[6] |

| Solubility | |

| Chloroform | Slightly soluble[1][2] |

| Methanol | Slightly soluble[1][2] |

| Water | 890 mg/L (pH 5, 20°C) |

| Acetone | 62.4 g/L (20°C) |

| Methylene chloride | 133.0 g/L (20°C) |

| Toluene | 5.29 g/L (20°C) |

| Hexane | 1.85 g/L (20°C)[6] |

| Ethyl acetate | 28 g/L (20°C) |

| n-Octanol | 1.43 g/L (20°C)[6] |

Toxicological Data

The toxicological profile of Cymoxanil, the non-deuterated parent compound, is used to infer the potential hazards of this compound.

| Route | Species | Value | Classification |

| Oral LD₅₀ | Rat | >2000 mg/kg[7] | Harmful if swallowed (H302)[8][9] |

| Dermal LD₅₀ | Rat | >2000 mg/kg[7] | Not classified as acutely toxic via dermal route |

| Inhalation LC₅₀ (4h) | Rat | >5.0 mg/L air[7] | Not classified as acutely toxic via inhalation |

| Acute Oral LD₅₀ | Bobwhite Quail | >2000 mg/kg | Low toxicity to birds |

| Acute Oral LD₅₀ | Mallard Duck | >2000 mg/kg | Low toxicity to birds |

| Dietary LC₅₀ | Bobwhite Quail | >5200 ppm | Low toxicity to birds |

| Acute Contact Toxicity | Honeybee | >100 µ g/bee | Low risk to honeybees |

| Acute Oral Toxicity | Honeybee | >85.3 µ g/bee | Low risk to honeybees |

| Study Type | Species | NOEL (No-Observed-Effect-Level) | Health Effects |

| Combined Chronic/Carcinogenicity | Rat | Male: 4.08 mg/kg/day, Female: 5.36 mg/kg/day[10] | Testes are a target organ; degenerative lesions observed. Body weight decreases.[11] Not likely to be carcinogenic to humans.[11] |

| Chronic Toxicity | Dog | Male: 5.7 mg/kg/day, Female: 3.1 mg/kg/day | Body weight decreases.[11] |

| Subchronic Oral | Mouse | Male: 8.25 mg/kg/day, Female: 11.3 mg/kg/day[10] | Testes are a target organ; degenerative lesions observed.[11] |

| Prenatal Developmental | Rat | 10 mg/kg/day | Suspected of damaging fertility or the unborn child (H361fd).[7][8][10] Increased quantitative and qualitative developmental susceptibility observed.[11] |

| Prenatal Developmental | Rabbit | 16 mg/kg/day and 4 mg/kg/day (from two studies) | Suspected of damaging fertility or the unborn child (H361fd).[7][8][10] |

| Skin Sensitization | May cause an allergic skin reaction (H317).[7][8][9] | ||

| Skin Corrosion/Irritation | Non-irritating to the skin.[7] | ||

| Eye Damage/Irritation | Non-irritating to the eyes.[7] | ||

| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs (Blood, thymus) through prolonged or repeated exposure (H373).[8] |

Experimental Protocols

Detailed experimental protocols for the toxicological studies cited in the available safety data sheets and regulatory documents are not provided in the publicly accessible literature. The data presented is a summary of the results from studies conducted according to standardized guidelines for toxicity testing. For detailed methodologies, it is recommended to consult the original study reports, which may be available through regulatory agencies or by direct request from the data submitter.

Hazard Identification and Safety

The following diagrams illustrate the GHS hazard classifications for Cymoxanil, which should be considered for this compound as well.

Caption: GHS Hazard Classifications for Cymoxanil.

The following diagram outlines a simplified logical workflow for the human health risk assessment of Cymoxanil, based on the available toxicological data.

Caption: Simplified Human Health Risk Assessment Workflow for Cymoxanil.

Handling and Safety Precautions

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[7] In case of dust generation, respiratory protection is required.[8]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[8] Wash hands thoroughly after handling.

-

First Aid:

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[8] If skin irritation or a rash occurs, get medical advice.[8]

-

Eye Contact: Rinse with plenty of water. Call an ophthalmologist.[8]

-

Ingestion: If swallowed, call a poison control center or doctor. Rinse mouth.[8]

-

Inhalation: Move to fresh air. Call a physician.[8]

-

-

Storage: Store locked up in a dry, tightly closed container.[8] Handle under inert gas as it is moisture-sensitive.[8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[8][10]

Stability and Reactivity

-

Chemical Stability: Stable under normal storage conditions.[7]

-

Incompatible Materials: Strong acids, strong bases, and strong oxidizing agents.[7]

-

Hazardous Decomposition Products: None known under normal conditions.[7] Combustion may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[10]

-

Hazardous Reactions: None under normal processing.[7] Polymerization will not occur.

This guide provides a summary of the key MSDS information for this compound for a technical audience. For complete and detailed information, always refer to the full Safety Data Sheet provided by the supplier.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | CAS 2140803-92-3 | Cayman Chemical | Biomol.com [biomol.com]

- 3. This compound (methoxy-d3) | LGC Standards [lgcstandards.com]

- 4. This compound (methoxy-d3) | LGC Standards [lgcstandards.com]

- 5. Cymoxanil D3 (methoxy D3) | LGC Standards [lgcstandards.com]

- 6. Cymoxanil | C7H10N4O3 | CID 5364079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tapazol.co.il [tapazol.co.il]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. indofil.com [indofil.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

The Fungicidal Mechanism of Action of Unlabeled Cymoxanil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cymoxanil is a systemic and curative fungicide effective against a range of plant pathogenic oomycetes, most notably Phytophthora infestans (late blight) and Plasmopara viticola (downy mildew). For many years, its precise mechanism of action remained elusive and has been the subject of considerable research. Recent studies have elucidated several distinct, and possibly complementary, molecular mechanisms through which cymoxanil exerts its fungicidal effects. This technical guide provides a comprehensive overview of the current understanding of cymoxanil's mode of action, detailing the experimental evidence for its impact on nucleic acid synthesis, mitochondrial respiration, and plasma membrane integrity, as well as the hypothesis of its role as a pro-fungicide.

Introduction

Cymoxanil (1-(2-cyano-2-methoxyiminoacetyl)-3-ethylurea) is a cyanoacetamide-oxime fungicide with both protective and curative properties.[1] It is rapidly absorbed by plant tissues, providing localized systemic action against fungal pathogens.[2] This allows for post-infection application, a key advantage in disease management. While its efficacy is well-established, a complete understanding of its molecular-level interactions within the fungal cell has only recently begun to emerge. This guide synthesizes the current body of research on the multifactorial fungicidal mechanism of cymoxanil.

Inhibition of Nucleic Acid Synthesis via Dihydrofolate Reductase (DHFR)

A significant body of evidence now points to the disruption of RNA synthesis as a primary mode of action for cymoxanil, with dihydrofolate reductase (DHFR) identified as a key molecular target.[3][4][5]

Signaling Pathway

Cymoxanil's inhibition of DHFR disrupts the folic acid pathway, which is crucial for the synthesis of purines, and consequently, RNA.[6]

Figure 1: Proposed pathway of cymoxanil's inhibition of RNA synthesis via DHFR.

Experimental Evidence and Protocols

A large-scale chemical-genomic screen using a haploid non-essential gene deletion array of Saccharomyces cerevisiae was performed to identify gene families sensitive to cymoxanil.[4]

Experimental Protocol:

-

A library of approximately 4000 haploid non-essential gene deletion strains of S. cerevisiae was utilized.

-

Strains were grown in the presence of a sub-inhibitory concentration of cymoxanil.

-

Cellular fitness was assessed by measuring colony size.

-

Genes whose deletion resulted in hypersensitivity to cymoxanil were identified and categorized by function.

-

Enrichment analysis revealed that gene families related to de novo purine biosynthesis and ribonucleoside synthesis were significantly overrepresented.[4]

Molecular docking simulations were conducted to predict the interaction between cymoxanil and the DHFR enzyme from yeast, humans, and P. infestans.[5]

Experimental Protocol:

-

The 3D structures of DHFR enzymes were obtained from protein data banks or generated using homology modeling.

-

The 3D structure of cymoxanil was generated and optimized.

-

Molecular docking simulations were performed using software such as AutoDock Vina to predict the binding affinity and interaction sites between cymoxanil and the DHFR active site.

-

The results consistently predicted a direct interaction of cymoxanil with the active site of all tested DHFR forms, involving conserved amino acid residues.[5]

The direct inhibitory effect of cymoxanil on DHFR activity was measured using an in vitro enzyme assay.[4]

Experimental Protocol:

-

Purified human DHFR enzyme was incubated with its substrate, dihydrofolate (DHF), and the cofactor NADPH.

-

The reaction was initiated in the presence of varying concentrations of cymoxanil.

-

DHFR activity was monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Methotrexate, a known potent DHFR inhibitor, was used as a positive control.

-

The assay demonstrated a dose-dependent inhibition of DHFR activity by cymoxanil.[4]

Quantitative Data

| Parameter | Organism/Enzyme | Value | Reference |

| Predicted Binding Affinity (ΔG) | S. cerevisiae DHFR (Dfr1) | -6.82 kcal/mol | [5] |

| Predicted Binding Affinity (ΔG) | Mammalian DHFR | -7.17 kcal/mol | [5] |

| Predicted Binding Affinity (ΔG) | P. infestans DHFR | -7.51 kcal/mol | [5] |

| Inhibitory Concentration | Mammalian DHFR | 0.5–1 mM (comparable to 0.1 mM Methotrexate) | [4] |

Impairment of Mitochondrial Respiration via Cytochrome c Oxidase (CcO) Inhibition

Another well-supported mechanism of cymoxanil's fungicidal action is the impairment of mitochondrial respiration through the specific inhibition of cytochrome c oxidase (Complex IV) of the electron transport chain.[7][8][9][10][11]

Signaling Pathway

Cymoxanil is proposed to block the interaction of cytochrome c with cytochrome c oxidase, thereby hampering electron transfer and inhibiting the catalytic activity of CcO.[7][8]

Figure 2: Proposed mechanism of cymoxanil's inhibition of mitochondrial respiration.

Experimental Evidence and Protocols

The effect of cymoxanil on the respiration of whole fungal cells was measured using polarography.[7]

Experimental Protocol:

-

S. cerevisiae cells were cultured in a respiratory substrate (e.g., lactic acid).

-

Cells were treated with cymoxanil (e.g., 50 µg/mL).

-

Oxygen consumption was measured over time using a Clark-type oxygen electrode.

-

A significant reduction in the respiratory rate was observed in cymoxanil-treated cells compared to untreated controls.[7]

To pinpoint the specific site of inhibition within the electron transport chain, activity assays were performed on isolated mitochondria.[7]

Experimental Protocol:

-

Mitochondria were isolated from S. cerevisiae spheroplasts by differential centrifugation.

-

The activity of specific respiratory complexes was measured by providing artificial electron donors and acceptors and monitoring oxygen consumption.

-

For CcO (Complex IV) activity, antimycin A (a Complex III inhibitor) was added, and the assay was initiated with ascorbate and TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) as electron donors to cytochrome c.

-

Cymoxanil was found to strongly inhibit CcO activity, while having no significant effect on Complex III.[7]

Quantitative Data

| Parameter | Organism/Condition | Value | Reference |

| Inhibition of Respiration | S. cerevisiae whole cells | ~50% reduction after 3-4 hours | [7] |

| IC50 | S. cerevisiae growth | 8-25 mg/L | [12] |

Disruption of Plasma Membrane Integrity

Recent research has also implicated the plasma membrane as a target for cymoxanil, leading to a cascade of events that disrupt cellular homeostasis.[13][14]

Proposed Mechanism

Cymoxanil treatment leads to perturbations in lipid raft organization and inhibition of the plasma membrane H+-ATPase (Pma1p). This results in a decrease in the plasma membrane potential and intracellular acidification, ultimately compromising cell integrity.[13][14]

Figure 3: Cascade of events following cymoxanil's interaction with the plasma membrane.

Experimental Evidence and Protocols

Genome-wide alterations in gene and protein expression in response to cymoxanil were analyzed using RNA sequencing and mass spectrometry.[13][14]

Experimental Protocol:

-

S. cerevisiae cells were treated with cymoxanil.

-

RNA and protein were extracted from treated and untreated cells.

-

RNA sequencing (RNA-Seq) and quantitative mass spectrometry were performed to identify differentially expressed genes and proteins.

-

Bioinformatic analysis revealed significant alterations in genes and proteins associated with membrane transporter systems.[13][14]

Fluorescent probes were used to measure changes in plasma membrane potential and intracellular pH in cymoxanil-treated cells.

Experimental Protocol:

-

S. cerevisiae cells were treated with cymoxanil.

-

To measure plasma membrane potential, cells were stained with a potentiometric dye (e.g., DiBAC4(3)).

-

To measure intracellular pH, cells were loaded with a pH-sensitive fluorescent probe (e.g., BCECF-AM).

-

Changes in fluorescence were quantified using flow cytometry or fluorescence microscopy.

-

Cymoxanil treatment was shown to cause a significant decrease in plasma membrane potential and intracellular pH.

Pro-fungicide Hypothesis: Metabolic Activation

An earlier hypothesis that remains relevant is that cymoxanil acts as a pro-fungicide, being metabolized by the fungus into a more potent toxic compound.[15][16][17][18][19]

Metabolic Pathway

In sensitive fungal strains, cymoxanil is rapidly metabolized through several enzymatic pathways, including hydrolysis, reduction, and acetylation, to produce various metabolites. One of these, N-acetylcyanoglycine, has been shown to be fungitoxic.[15][17][19]

Figure 4: Metabolic pathways of cymoxanil in sensitive fungal strains.

Experimental Evidence and Protocols

The metabolism of radiolabeled cymoxanil was studied in sensitive strains of Botrytis cinerea.[15][18]

Experimental Protocol:

-

[14C]-labeled cymoxanil was added to the culture medium of the fungal strain.

-

At various time points, samples of the medium and mycelium were collected.

-

Metabolites were extracted and separated using thin-layer chromatography (TLC).

-

The separated metabolites were identified using mass spectrometry and NMR spectroscopy.

-

This led to the identification of ethyl parabanic acid, demethoxylated cymoxanil, and N-acetylcyanoglycine as the main metabolites.[15][18]

The identified metabolites were synthesized and their fungitoxicity was tested against the sensitive fungal strain.

Experimental Protocol:

-

The individual metabolites were added to the fungal growth medium at various concentrations.

-

Mycelial growth was measured and compared to that of untreated controls and cymoxanil-treated controls.

-

Of the identified metabolites, only N-acetylcyanoglycine exhibited significant fungitoxic activity.[15][17]

Quantitative Data

| Parameter | Organism | Value | Reference |

| EC50 (Mycelial Growth) | Phytophthora infestans (12 isolates) | 0.27-0.57 µg/mL | [12] |

| EC50 (Mycelial Growth) | Phytophthora andina | 0.016–208.288 µg/mL (wide range of sensitivity) | [20] |

Conclusion

The fungicidal action of cymoxanil is not attributable to a single mode of action but rather to a complex interplay of effects on multiple essential cellular processes. The evidence strongly supports that cymoxanil disrupts nucleic acid synthesis by inhibiting dihydrofolate reductase, impairs mitochondrial respiration by targeting cytochrome c oxidase, and compromises plasma membrane integrity by inhibiting the proton pump Pma1p. Furthermore, the metabolic activation of cymoxanil to the more potent N-acetylcyanoglycine in sensitive fungal strains adds another layer to its fungitoxicity. This multi-target mechanism likely contributes to cymoxanil's effectiveness and may play a role in managing the development of fungicide resistance.[21] Future research may further elucidate the hierarchy and interplay of these mechanisms in different fungal species and under various conditions.

References

- 1. Cymoxanil (Ref: DPX T3217) [sitem.herts.ac.uk]

- 2. pomais.com [pomais.com]

- 3. [PDF] Cymoxanil disrupts RNA synthesis through inhibiting the activity of dihydrofolate reductase | Semantic Scholar [semanticscholar.org]

- 4. Cymoxanil disrupts RNA synthesis through inhibiting the activity of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The widely used cymoxanil fungicide impairs respiration in Saccharomyces cerevisiae via cytochrome c oxidase inhibition | bioRxiv [biorxiv.org]

- 8. The fungicide cymoxanil impairs respiration in Saccharomyces cerevisiae via cytochrome c oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. caymanchem.com [caymanchem.com]

- 13. biorxiv.org [biorxiv.org]

- 14. biorxiv.org [biorxiv.org]

- 15. Characterization of metabolites of fungicidal cymoxanil in a sensitive strain of Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Metabolism of fungicidal cyanooximes, cymoxanil and analogues in various strains of Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. How does Cymoxanil compare with other fungicides in terms of efficacy? - Blog [rayfull.net]

Metabolic pathway of cymoxanil in agricultural plants

An In-depth Technical Guide to the Metabolic Pathway of Cymoxanil in Agricultural Plants

Introduction

Cymoxanil, an acetamide fungicide with the chemical formula 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino) acetamide, is widely utilized in agriculture to control diseases caused by pathogens of the order Peronosporales, such as downy mildew and late blight.[1][2] It is registered for use on a variety of crops including grapes, potatoes, tomatoes, and leafy vegetables.[3][4] Cymoxanil exhibits local systemic activity, allowing it to penetrate plant tissues to provide both protective and curative effects.[2][5] Understanding the metabolic fate of cymoxanil within agricultural plants is critical for assessing its efficacy, persistence, and the nature of terminal residues for food safety and risk assessment. This guide provides a detailed overview of the metabolic pathways, quantitative data on its dissipation, and the experimental protocols used for its study.

Metabolic Pathway of Cymoxanil in Plants

The metabolism of cymoxanil in plants is characterized by rapid degradation into simpler, natural compounds. The primary pathway involves hydrolysis and subsequent incorporation into the plant's natural biochemical cycles.

Primary Metabolic Transformation

Once absorbed by the plant, cymoxanil undergoes a primary hydrolysis step.[6][7] This involves the cleavage of the amide bond, leading to the formation of 2-cyano-2-methoxyimino acetic acid (a key metabolite sometimes referred to as IN-W3595).[6][8] This initial transformation is a critical detoxification step within the plant.

Following this, the metabolite is further degraded into glycine, a common amino acid.[6] As a fundamental building block for proteins and other biomolecules, glycine is readily incorporated into the plant's natural constituents.[6][7] This rapid breakdown and assimilation into the plant's metabolic pool contribute to cymoxanil's relatively short persistence in crops like tomatoes.[6] The residue of concern for the purpose of tolerance enforcement in most crops is the parent cymoxanil compound itself.[4]

Other Potential Degradation Pathways

While the pathway to glycine is the principal route in plants, other degradation mechanisms have been identified, particularly in abiotic or fungal systems, which can inform research. Abiotic hydrolysis studies show that cymoxanil can undergo competing degradation pathways, including cyclization reactions that lead to various heterocyclic compounds and ultimately to the formation of oxalic acid.[8]

Furthermore, metabolism studies in the fungus Botrytis cinerea have identified at least three enzymatic pathways:

-

Cyclization and hydrolysis, leading to ethyl parabanic acid.[9][10]

-

Hydrolysis, reduction, and acetylation to yield N-acetylcyanoglycine, which was found to be a fungitoxic metabolite.[1][2][9][10]

These alternative pathways highlight the chemical versatility of the cymoxanil molecule, although they are not the primary metabolic routes observed in agricultural plants.

Caption: Primary metabolic pathway of cymoxanil in plants.

Quantitative Data: Dissipation and Residues

The systemic nature and subsequent metabolism of cymoxanil result in its rapid dissipation in plants.[6] Quantitative analysis focuses on the rate of decline of the parent compound, often expressed as a half-life.

The following table summarizes reported dissipation data for cymoxanil in various crops. It is important to note that residue levels can be influenced by factors such as cultivation conditions (open field vs. greenhouse) and the specific part of the plant analyzed.[11]

| Crop | Half-Life (Days) | Initial Residue Findings | Reference |

| Grape | 0.5 - 0.7 | - | [12] |

| Potato | 2.26 | Residues in tubers below Limit of Quantification (LOQ) | [11][12] |

| Tomato | Short Persistence | Initial residues below LOQ (0.05 mg/kg) | [6][11] |

Experimental Protocols for Residue Analysis

The study of cymoxanil metabolism and the quantification of its residues in plant matrices rely on robust analytical chemistry protocols. Tracing studies frequently employ ¹⁴C-radiolabeled cymoxanil to follow its uptake, translocation, and degradation pathways.[6][9]

Sample Preparation and Extraction

A validated method for determining cymoxanil residues involves several key steps:

-

Homogenization: Plant samples (leaves, fruit, tubers) are first homogenized to ensure a representative sample.[13]

-

Solvent Extraction: The homogenized sample is extracted using an organic solvent mixture. A common and effective method utilizes a solution of acetone and 100 mM ammonium acetate buffer.[13] Another validated method uses an ammonia-acetonitrile solution.[11]

-

Purification (Cleanup): The crude extract is purified to remove interfering matrix components. This is commonly achieved using Solid Phase Extraction (SPE) with a C18 cartridge.[13][14] The cymoxanil residues are concentrated and separated from the aqueous solution.[13] More advanced methods may use materials like multiwall carbon nanotubes for purification.[11]

Analytical Determination

Following extraction and cleanup, the sample is analyzed using chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC): The primary analytical method is reverse-phase HPLC, typically with a C18 column.[4][13] Isocratic elution with a mobile phase such as a water/acetonitrile mixture is often used.[13]

-

Detection: Detection is commonly performed with a UV detector, with the maximum absorbance for cymoxanil observed at approximately 245 nm.[5][13]

-

Confirmation: To confirm the identity of the detected residues, more selective and sensitive techniques are employed. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the standard for confirmation, providing positive identification of cymoxanil and its metabolites based on their mass-to-charge ratios.[11][12][13]

Caption: Standard experimental workflow for cymoxanil residue analysis.

Conclusion

The metabolic pathway of cymoxanil in agricultural plants is well-characterized, proceeding through rapid hydrolysis to 2-cyano-2-methoxyimino acetic acid and subsequent degradation to glycine, which is then assimilated by the plant. This efficient metabolic process results in a short persistence of the parent compound in crops. Standard analytical protocols based on solvent extraction, SPE cleanup, and HPLC-UV with LC-MS/MS confirmation provide reliable methods for the quantification and monitoring of cymoxanil residues, ensuring adherence to regulatory limits and supporting food safety assessments.

References

- 1. biorxiv.org [biorxiv.org]

- 2. benchchem.com [benchchem.com]

- 3. Metabolism of [14C]cymoxanil in grapes, potatoes and tomatoes | Semantic Scholar [semanticscholar.org]